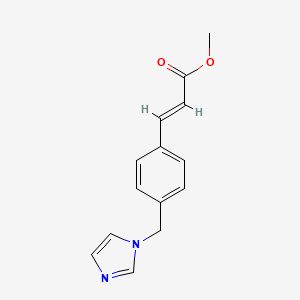

Ozagrel methyl ester

Description

Contextualizing Ozagrel (B471): An Established Thromboxane (B8750289) A2 Synthase Inhibitor and its Therapeutic Relevance in Cerebrovascular Diseases

Ozagrel, typically administered as ozagrel sodium, is a well-established and potent selective thromboxane A2 (TXA2) synthase inhibitor. frontiersin.orgpatsnap.com Its primary mechanism of action involves blocking the enzyme responsible for synthesizing TXA2, a powerful vasoconstrictor and promoter of platelet aggregation. patsnap.comnih.gov By inhibiting TXA2 production, ozagrel effectively reduces platelet aggregation and induces vasodilation, which are critical actions in the management of thrombotic disorders. patsnap.com This mechanism concurrently facilitates the generation of prostacyclin (PGI2), which further contributes to vasodilation and inhibits platelet aggregation. nih.gov

| Feature | Description |

| Drug Class | Thromboxane A2 (TXA2) Synthase Inhibitor, Antiplatelet Agent |

| Mechanism of Action | Selectively inhibits the TXA2 synthase enzyme, reducing TXA2 production while promoting prostacyclin (PGI2) generation. patsnap.comnih.gov |

| Primary Pharmacological Effects | Inhibition of platelet aggregation, vasodilation, reduction of blood viscosity. patsnap.comnih.govnih.gov |

| Therapeutic Application | Treatment of ischemic cerebrovascular diseases, including acute ischemic stroke and lacunar infarction. frontiersin.orgpatsnap.comnih.gov |

| Clinical Significance | Improves circulatory disorders, reduces cerebral edema, and prevents the expansion of cerebral infarction. nih.gove3s-conferences.org |

The Significance of Esterification in Pharmaceutical Design and Preclinical Development Strategies for Bioactive Compounds

Esterification is a fundamental and widely utilized chemical reaction in pharmaceutical design and medicinal chemistry. qsaranalytics.com.mxnih.gov The process involves reacting a carboxylic acid with an alcohol to form an ester, a transformation that can profoundly alter the physicochemical properties of a parent drug molecule. mdpi.com One of the primary goals of esterification in drug development is to create prodrugs—pharmacologically inactive compounds that are converted into the active drug within the body through enzymatic or chemical hydrolysis. nih.govscirp.org

This prodrug strategy is employed to overcome various pharmaceutical challenges. By converting a polar carboxylic acid group into a more lipophilic ester, developers can significantly enhance a drug's membrane permeability and, consequently, its oral absorption and bioavailability. scirp.orgtaylorandfrancis.com Esterification can also be used to improve a drug's stability, increase its solubility in oil-based formulations for depot injections, or mask an unpleasant taste. nih.govtaylorandfrancis.com The rate of hydrolysis of the ester bond can be tailored by modifying the attached alcohol group, allowing for controlled or sustained release of the active pharmaceutical ingredient (API). taylorandfrancis.com This approach provides a versatile tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile during preclinical development. researchgate.net

| Advantage of Esterification | Pharmaceutical Application |

| Enhanced Lipophilicity | Improves passive diffusion across cell membranes, leading to better oral bioavailability. scirp.org |

| Improved Stability | Protects labile functional groups from degradation prior to reaching the target site. qsaranalytics.com.mx |

| Controlled Drug Release | Allows for the design of long-acting injectable formulations by slowing the release of the active drug from a "depot" in muscle or fatty tissue. taylorandfrancis.com |

| Increased Solubility | Can be used with ionizable promoieties (e.g., succinate, phosphate) to dramatically increase aqueous solubility for parenteral administration. scirp.org |

| Taste Masking | Masks the undesirable taste of certain APIs, improving patient compliance, especially in pediatric formulations. nih.gov |

Research Trajectories and Academic Significance of Ozagrel Methyl Ester within the Prodrug and Derivatization Paradigm

The development of ozagrel derivatives, such as this compound, falls squarely within the prodrug and derivatization paradigm aimed at enhancing the therapeutic profile of the parent compound. While ozagrel is effective when administered intravenously, its utility can be limited by factors such as low oral bioavailability. nih.gov This limitation provides a strong rationale for chemical modification through strategies like esterification. The conversion of ozagrel's carboxylic acid functional group to a methyl ester is a classic prodrug approach. This derivatization is intended to increase the molecule's lipophilicity, which could facilitate its absorption through the gastrointestinal tract after oral administration.

Research into ozagrel prodrugs, including conjugates with other bioactive molecules like paeonol (B1678282), highlights the active pursuit of improved formulations. frontiersin.orgnih.govresearchgate.net These studies aim to create novel chemical entities that not only overcome pharmacokinetic hurdles but may also offer synergistic therapeutic effects. frontiersin.orgnih.gov The synthesis of this compound represents a fundamental step in this research trajectory. It serves as a model ester prodrug to evaluate whether this modification can successfully improve ozagrel's drug-like properties.

The academic significance of studying this compound lies in its potential to validate esterification as a viable strategy for this specific drug class. Successful preclinical findings would pave the way for more complex ester derivatives with fine-tuned release kinetics and targeting capabilities. Furthermore, the synthesis and analysis of such derivatives are crucial for understanding structure-activity relationships and metabolic pathways. The preparation of fatty acid methyl esters (FAMEs) is a standard procedure in analytical chemistry for analysis via gas chromatography, and the principles of these derivatization methods are directly applicable to the synthesis and study of drug esters like this compound. nih.govnih.govthermofisher.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLRFDGBBQSQMJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Ozagrel Methyl Ester

The synthesis and chemical modification of Ozagrel (B471) methyl ester are crucial for its utility in further chemical processes.

Specific Synthetic Routes for the Esterification of Ozagrel to its Methyl Ester

While direct, specific literature detailing the esterification of Ozagrel (the carboxylic acid form) to Ozagrel methyl ester was not extensively found, general chemical principles for ester synthesis are well-established. The conversion of a carboxylic acid to its methyl ester typically involves methods such as Fischer esterification or reactions utilizing acid chlorides.

Fischer Esterification: This widely used method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol, in this case, methanol (B129727). The reaction is typically carried out under reflux conditions in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). psiberg.comwikipedia.orgmasterorganicchemistry.com The process is an equilibrium reaction, meaning that to maximize the yield of the ester, the equilibrium must be shifted towards product formation. This can be achieved by using a large excess of the alcohol (methanol) or by continuously removing the water byproduct formed during the reaction, for example, through azeotropic distillation. psiberg.comwikipedia.org Primary and secondary alcohols are generally suitable for this reaction, whereas tertiary alcohols may be prone to elimination reactions. wikipedia.org

Acid Chloride Route: An alternative approach involves converting the carboxylic acid group of Ozagrel into an acid chloride, typically by reacting it with thionyl chloride (SOCl₂). frontiersin.orgnih.gov The resulting acid chloride is then reacted with methanol to form the methyl ester. This method is often employed when direct Fischer esterification is less efficient or when milder conditions are desired.

Optimization of Reaction Yields and Purity Profiles

Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize yield and purity. General strategies applicable to esterification reactions include:

Stoichiometric Control: Employing an excess of methanol can drive the equilibrium towards the formation of this compound. psiberg.comwikipedia.org

Catalyst Selection and Concentration: The choice and concentration of the acid catalyst play a significant role in reaction rate and efficiency. wikipedia.org

Water Removal: Efficient removal of water, a byproduct of esterification, is critical for achieving high yields. psiberg.comwikipedia.org

Reaction Conditions: Optimizing reaction time and temperature can enhance conversion rates while minimizing potential side reactions or degradation. wikipedia.org

Purification Techniques: Post-reaction, purification is essential to isolate the desired this compound. Standard laboratory techniques such as column chromatography are commonly employed to separate the ester from unreacted starting materials, catalysts, and byproducts. ump.edu.my

While specific optimization data for this compound was not found, these general principles guide the process development for achieving high-purity products.

This compound as a Precursor in the Synthesis of Advanced Therapeutic Candidates

This compound, by virtue of its ester functionality and the presence of the imidazole (B134444) moiety, can serve as a building block for more complex molecules.

Strategies for Conjugation with Complementary Bioactive Moieties (e.g., Paeonol (B1678282) Conjugates)

Research has explored the conjugation of Ozagrel (the parent carboxylic acid) with other bioactive molecules to create novel therapeutic agents. A notable example is the synthesis of Paeonol-Ozagrel Conjugate (POC), investigated for its potential in treating ischemic stroke. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov The synthesis of POC typically involves activating Ozagrel, often by converting it to ozagrel chloride using thionyl chloride, followed by reaction with paeonol. frontiersin.orgnih.gov

In broader contexts, such as in the development of Antibody-Drug Conjugates (ADCs), conjugation strategies often involve linker molecules. These linkers covalently attach a cytotoxic payload to an antibody. Common conjugation chemistries include the use of N-hydroxysuccinimide (NHS) esters, which react with amine groups on proteins, or maleimide (B117702) chemistry, which reacts with thiol groups. nih.govnih.gov While these are established methods for bioconjugation, literature specifically detailing the conjugation of this compound with other bioactive moieties was not identified.

Exploration of Structural Modifications and Analog Design via the Methyl Ester Moiety

The methyl ester group in this compound offers a handle for various chemical modifications that could lead to the design of structural analogs. General transformations applicable to methyl esters include:

Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid. psiberg.commasterorganicchemistry.com

Transesterification: Reaction with different alcohols can yield other esters. mdpi.comnih.gov

Reduction: The ester group can be reduced to a primary alcohol. nih.gov

Amidation: Reaction with amines can form amide derivatives. nih.gov

These modifications could be employed to explore structure-activity relationships (SAR) or to develop derivatives with altered pharmacokinetic or pharmacodynamic properties. However, specific studies detailing the synthesis of this compound analogs through modifications of its methyl ester moiety were not found in the provided search results.

Advanced Analytical and Spectroscopic Characterization of Ozagrel Methyl Ester and Its Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR spectroscopy is highly sensitive to the electronic environment of hydrogen atoms (protons) within a molecule. The chemical shift (δ) of a proton signal, measured in parts per million (ppm) relative to a reference standard like Tetramethylsilane (TMS), indicates the electron density around the proton. The integration of the signal area corresponds to the relative number of protons giving rise to that signal, while spin-spin splitting patterns (multiplicity) reveal the number of neighboring protons. For Ozagrel (B471) methyl ester and its derivatives, ¹H-NMR spectra typically exhibit signals corresponding to the methyl ester group, aromatic protons, and any specific aliphatic or heterocyclic protons present in the molecule.

Typical ¹H-NMR data for Ozagrel methyl ester and related structures often include:

Methyl Ester (–COOCH₃): A singlet signal in the range of δ 3.5-3.9 ppm, integrating for three protons, is characteristic of the methyl ester group. sci-hub.sefrontiersin.orgresearchgate.net

Aromatic/Heterocyclic Protons: Signals in the δ 6.5-8.5 ppm range, showing various splitting patterns (doublets, triplets, multiplets), are indicative of protons attached to aromatic or heterocyclic rings. frontiersin.orgtubitak.gov.trnih.gov

Olefinic Protons (–CH=CH–): Protons involved in double bonds, particularly in conjugated systems, typically appear in the δ 4.8-6.8 ppm range. researchgate.net

Table 3.1.1: Representative ¹H-NMR Chemical Shifts for this compound Derivatives

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference(s) |

| Methyl Ester (–COOCH₃) | 3.50 – 3.96 | s | 3H | sci-hub.sefrontiersin.orgresearchgate.net |

| Aromatic/Heterocyclic Protons | 6.50 – 8.50 | Various | Variable | frontiersin.orgtubitak.gov.trnih.gov |

| Olefinic Protons (–CH=CH–) | 4.80 – 6.80 | d, m | Variable | researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. The chemical shift of a ¹³C signal is influenced by the electronegativity of attached atoms and the hybridization of the carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Key ¹³C-NMR signals expected for this compound include:

Ester Carbonyl (–COO–): A characteristic signal in the δ 160-175 ppm range, typically a singlet, indicating the presence of an ester group. sci-hub.sefrontiersin.orgresearchgate.netspectroscopyonline.com

Methyl Ester Carbon (–COOCH₃): The carbon of the methyl group in the ester linkage usually appears as a singlet in the δ 50-52 ppm range. sci-hub.sefrontiersin.orgresearchgate.netresearchgate.net

Aromatic/Heterocyclic Carbons: Signals in the δ 100-160 ppm range are attributed to carbons within aromatic or heterocyclic ring systems. sci-hub.sefrontiersin.orgtubitak.gov.trnih.gov

Olefinic Carbons (–CH=CH–): Carbons involved in double bonds are typically found in the δ 120-145 ppm region. sci-hub.seresearchgate.net

Table 3.1.2: Representative ¹³C-NMR Chemical Shifts for this compound Derivatives

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Multiplicity (DEPT) | Reference(s) |

| Ester Carbonyl (–COO–) | 160.0 – 175.0 | C | sci-hub.sefrontiersin.orgresearchgate.net |

| Methyl Ester Carbon (–COOCH₃) | 50.0 – 52.0 | CH₃ | sci-hub.sefrontiersin.orgresearchgate.net |

| Aromatic/Heterocyclic Carbons | 100.0 – 160.0 | C, CH | sci-hub.sefrontiersin.orgtubitak.gov.trnih.gov |

| Olefinic Carbons (–CH=CH–) | 120.0 – 145.0 | CH | sci-hub.seresearchgate.net |

Mass Spectrometric Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pattern, which aids in structural identification.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often to several decimal places. This precision allows for the determination of the elemental composition of the molecular ion and fragment ions, thereby confirming the molecular formula of this compound.

HR-MS data for this compound derivatives typically report the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), with calculated and observed values demonstrating excellent agreement, indicating high accuracy.

Table 3.2.1: Representative HR-MS Data for this compound Derivatives

| Compound/Adduct Type | Observed m/z | Calculated m/z | Mass Accuracy (ppm) | Reference(s) |

| [M+H]⁺ (C₃₁H₂₆F₃N₅O₃) | 574.2075 | 574.2066 | -1.57 | tubitak.gov.tr |

| [M+H]⁺ (C₂₄H₂₂N₄O₄) | 431.1732 | 431.1719 | -3.02 | tubitak.gov.tr |

| [M+H]⁺ (C₂₄H₂₂N₄O₃) | 451.1725 | 451.1719 | -1.33 | tubitak.gov.tr |

| [M+H]⁺ (C₃₀H₂₆ClN₅O₃) | 540.1802 | 540.0121 | -25.5 | tubitak.gov.tr |

| [M+H]⁺ (C₃₀H₂₆FN₅O₃) | 524.2098 | 524.2098 | 0.00 | tubitak.gov.tr |

| [M+Na]⁺ (C₂₂H₂₅N₁NaiOii) | 502.1330 | 502.1320 | -1.99 | google.com |

| [M+H]⁺ (C₂₂H₂₁N₂O₄) | 377.1486 | 376.1500 | -3.56 | frontiersin.org |

Electrospray Ionization Mass Spectrometry (ES+APCI MS)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly coupled with liquid chromatography (LC-MS) for analyzing polar and semi-polar compounds, respectively. These methods are effective for generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, as well as adduct ions (e.g., [M+Na]⁺, [M+K]⁺), with minimal fragmentation. APCI is particularly useful for less polar compounds that may not ionize efficiently by ESI. For methyl esters, APCI can lead to the formation of [M+H]⁺ ions, and fragmentation patterns can provide structural clues. researchgate.netcsic.es

Table 3.2.2: Representative ES/APCI-MS Data for this compound Derivatives

| Technique | Ion Type | m/z Value | Notes | Reference(s) |

| ESI-MS | [M+Na]⁺ | 502.1 | Observed for a derivative. | google.com |

| ESI-MS | [M+K]⁺ | 518.1 | Observed for a derivative. | google.com |

| LC/MS | [M+H]⁺ | 376.1650 | Calculated for C₂₂H₂₁N₃O₃: 376.1661. Observed for a codrug. | nih.gov |

| LC/MS | [M+H]⁺ | 503.2639 | Calculated for C₂₉H₃₄N₄O₄: 503.2658. Observed for a codrug. | nih.gov |

| GC-APCI-QTOF | [M+H]⁺ | Varies | Protonated molecule is often the base peak; preserved for saturated FAMEs. [M+H-CH₃OH]⁺ observed for unsaturated FAMEs. | csic.es |

| HPLC/APCI-MS² | [M+55]⁺• | Varies | Used for characterizing fatty acid methyl esters with double and triple bonds. | mdpi.com |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, which are highly dependent on the type of bond and the atoms involved.

For this compound, IR spectroscopy is particularly useful for confirming the presence of key functional groups such as the ester carbonyl, C-O bonds, and aromatic/aliphatic C-H bonds.

Ester Carbonyl (C=O) Stretch: This is typically a strong absorption band in the region of 1700–1750 cm⁻¹ for saturated esters. spectroscopyonline.compressbooks.pubudel.edu

C-O Stretch: Esters exhibit characteristic C-O stretching vibrations, often appearing as one or more strong bands in the 1000–1300 cm⁻¹ region, sometimes referred to as part of the "ester fingerprint." spectroscopyonline.comudel.edu

C-H Stretch: Aliphatic C-H stretching vibrations (sp³ hybridized) are observed around 2850–3000 cm⁻¹, while aromatic or olefinic C-H stretching (sp² hybridized) typically appears slightly higher, around 3000–3100 cm⁻¹. pressbooks.pubcore.ac.uk

Aromatic Ring Vibrations: Bands in the 1450–1650 cm⁻¹ region can indicate the presence of aromatic ring systems. pressbooks.pub

Table 3.3: Characteristic IR Absorption Bands for this compound

| Functional Group/Bond | Characteristic Absorption (cm⁻¹) | Intensity | Reference(s) |

| Ester C=O Stretch | 1700 – 1750 | Strong | spectroscopyonline.compressbooks.pubudel.edu |

| C-O Stretch (Ester) | 1000 – 1300 | Strong | spectroscopyonline.comudel.edu |

| C-H Stretch (sp³) | 2850 – 3000 | Medium | pressbooks.pubcore.ac.uk |

| C-H Stretch (sp²) | 3000 – 3100 | Medium | pressbooks.pubcore.ac.uk |

| Aromatic Ring | 1450 – 1650 | Medium | pressbooks.pub |

By combining the data obtained from these advanced spectroscopic techniques, researchers can confidently confirm the structure and purity of this compound and its synthesized derivatives, ensuring the reliability of subsequent research and applications.

Compound List:

this compound

Ozagrel

Paeonol-Ozagrel codrugs (e.g., PNC3)

Methyl oleate (B1233923)

Fatty acid methyl esters (FAMEs)

Methyl pyropheophorbide a derivatives

CRA13 metabolites and analogs

Short chain fatty acid methyl esters

Preclinical Pharmacological and Mechanistic Investigations of Ozagrel Esters and Derived Compounds

Prodrug Hydrolysis and Metabolic Conversion Studies in Preclinical Contexts

Prodrug strategies, particularly using ester derivatives, are employed to enhance the pharmacokinetic properties of a parent drug, such as solubility, stability, and bioavailability. scirp.org Ester prodrugs are designed to be inactive and are converted into the active drug within the body through enzymatic or chemical hydrolysis. scirp.org The primary enzymes responsible for this biotransformation are carboxylesterases (CES), which are abundant in tissues like the liver and intestine and are crucial for cleaving the ester bond to release the active pharmacological agent. scirp.org

The evaluation of a prodrug's conversion to its active form is a critical step in preclinical development. Standard in vitro methods are used to assess the rate and extent of this conversion, providing insights into the compound's metabolic fate. These assessments typically involve incubating the ester prodrug with various enzyme sources.

Commonly used enzyme preparations include:

Liver Microsomes and S9 Fractions: These subcellular fractions contain a high concentration of drug-metabolizing enzymes, including carboxylesterases, and are used to measure the rate of metabolic conversion. admescope.com

Hepatocytes: Using whole liver cells provides a more comprehensive picture of metabolism, as it includes both Phase I (e.g., hydrolysis) and Phase II (e.g., conjugation) metabolic pathways. admescope.com

Recombinant Enzymes: The use of specific purified enzymes, such as human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), allows for the precise identification of the enzymes responsible for the prodrug's hydrolysis. nih.govclinpgx.org

These studies measure the disappearance of the prodrug and the appearance of the active metabolite over time, allowing for the calculation of key parameters like metabolic half-life and intrinsic clearance. This data is essential for predicting how the prodrug will behave in vivo.

Animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Pharmacokinetic studies on ozagrel (B471) and its derivatives have been conducted in various animal models to characterize their behavior in vivo.

In a study involving rabbits, the pharmacokinetic and pharmacodynamic characteristics of ozagrel were investigated following intravenous, oral, and rectal administration. nih.gov The results showed a rapid onset of action, with a significant reduction in serum thromboxane (B8750289) B2 (TXB2), a stable metabolite of thromboxane A2 (TXA2), observed within 30 minutes across all administration routes. nih.gov Another study in Sprague-Dawley rats compared the bioavailability of two different crystalline forms (polymorphs) of ozagrel following oral administration. nih.gov While there was no significant difference in the maximum plasma concentration (Cmax) between the two forms, Form II exhibited a longer elimination half-life (t½), suggesting it could provide a more prolonged therapeutic effect. nih.gov

Furthermore, novel codrugs, which are a type of prodrug linking ozagrel with another active compound (paeonol), have been synthesized and evaluated. nih.govfrontiersin.org Pharmacokinetic results for one such codrug, PNC3, indicated good bioavailability, suggesting its potential for development as an oral formulation. nih.govfrontiersin.org

| Parameter | Ozagrel Form I (Rats) | Ozagrel Form II (Rats) |

|---|---|---|

| Cmax (mg/L) | 32.72 ± 17.04 | 34.01 ± 19.13 |

| AUC0-t (mg·h/L) | 61.14 ± 14.76 | 85.56 ± 18.08 |

| t½ (h) | 1.53 ± 0.51 | 4.73 ± 3.00 |

Table 1. Comparative pharmacokinetic parameters of two ozagrel polymorphs in Sprague-Dawley rats following oral administration. nih.gov Data is presented as mean ± standard deviation.

Molecular Mechanisms of Action and Target Engagement of Ozagrel Esters and Conjugates

Ozagrel's primary pharmacological effect is achieved through the targeted inhibition of a key enzyme in the arachidonic acid cascade, which has direct implications for platelet function.

Ozagrel is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase. nih.govmedchemexpress.com This enzyme is responsible for converting prostaglandin H2 (PGH2) into TXA2, a powerful vasoconstrictor and promoter of platelet aggregation. medchemexpress.compatsnap.com By inhibiting TXA2 synthase, ozagrel effectively reduces the production of TXA2. patsnap.com This mechanism also leads to an increase in the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, as the substrate PGH2 is shunted towards prostacyclin synthesis in the vessel walls. medchemexpress.comnih.gov

The inhibitory potency of ozagrel has been quantified in various preclinical models. In vitro, ozagrel inhibits TXA2 synthase with a half-maximal inhibitory concentration (IC50) of 11 nM. medchemexpress.com Ex vivo studies in rats demonstrated that oral administration of ozagrel inhibited blood TXA2 generation with a 50% inhibitory dose (ID50) of 0.3 mg/kg. nih.gov

| Model | Parameter | Value | Reference |

|---|---|---|---|

| In Vitro | IC50 (TXA2 Synthase) | 11 nM | medchemexpress.com |

| Ex Vivo (Rat, Oral) | ID50 (Blood TXA2 Generation) | 0.3 mg/kg | nih.gov |

| Ex Vivo (Rat, I.V.) | ED50 (Blood TXA2 Generation) | 0.042 mg/kg | nih.gov |

| In Vivo (Rabbit) | IC50 (Thromboxane Synthetase) | 56.0 ng/mL | nih.gov |

Table 2. Inhibitory activity of ozagrel on thromboxane A2 synthase in different preclinical models.

The direct consequence of inhibiting TXA2 synthesis is the suppression of platelet aggregation. medchemexpress.comnih.gov TXA2 is a critical mediator that, upon release from activated platelets, amplifies the aggregation response. nih.gov Preclinical studies have confirmed ozagrel's ability to inhibit platelet aggregation induced by various agonists, particularly arachidonic acid, which serves as the precursor for TXA2.

In rat models, ozagrel demonstrated significant inhibition of arachidonic acid-induced platelet aggregation ex vivo, with an oral ID50 value of 0.92 mg/kg. nih.gov In vitro studies showed that ozagrel inhibits this pathway with an IC50 of 53.12 μM. medchemexpress.com Research on novel ozagrel-paeonol codrugs, such as PNC3, has also shown potent antiplatelet aggregation activity, highlighting the therapeutic potential of ozagrel derivatives. nih.govfrontiersin.org

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a protein target. semanticscholar.org This method has been applied to investigate the interaction of ozagrel and its derivatives with key proteins involved in platelet aggregation, such as TXA2 synthase and the P2Y12 receptor. nih.govsemanticscholar.org The P2Y12 receptor is a crucial target for many antiplatelet drugs, as it plays a central role in ADP-induced platelet aggregation. researchgate.netnih.gov

In a study evaluating a novel ozagrel-paeonol codrug (PNC3), molecular docking analyses were conducted to explore its potential binding modes with both TXA2 synthase (PDB ID: 6IIU) and the P2Y12 receptor (PDB ID: 4PXZ). semanticscholar.org The results, quantified by parameters such as CDOCKER_ENERGY and CDOCKER_INTERACTION_ENERGY, indicated that the codrug PNC3 had a superior binding affinity for both targets compared to ozagrel or paeonol (B1678282) alone. nih.govsemanticscholar.org These computational findings suggest that the synthesized codrug has a strong potential to inhibit platelet aggregation by engaging with these critical protein targets. semanticscholar.org

| Compound | Target Protein | CDOCKER_ENERGY (kcal/mol) | CDOCKER_INTERACTION_ENERGY (kcal/mol) |

|---|---|---|---|

| PNC3 | P2Y12 | 23.5716 | -47.581 |

| PNC3 | TXA2 Synthase | 17.2549 | -40.7488 |

| Ozagrel | P2Y12 | 17.2023 | -39.7501 |

| Ozagrel | TXA2 Synthase | 15.7001 | -37.1266 |

| Paeonol | P2Y12 | 10.0335 | -27.4255 |

| Paeonol | TXA2 Synthase | 11.4172 | -30.8524 |

Table 3. Molecular docking scores for Ozagrel, Paeonol, and the codrug PNC3 with P2Y12 and TXA2 synthase protein targets. nih.govsemanticscholar.org Lower energy values indicate potentially stronger binding affinity.

In Vitro Cellular Efficacy and Mechanistic Pathway Elucidation

The neuroprotective potential of ozagrel derivatives has been evaluated using in vitro models that simulate the cellular damage occurring during an ischemic stroke. A primary model for this research is the oxygen-glucose deprivation/reperfusion (OGD/R) assay, which mimics the conditions of ischemia followed by the restoration of blood flow. frontiersin.org This model typically uses neuronal-like cell lines, such as rat pheochromocytoma (PC12) cells, to assess a compound's ability to prevent cell death and dysfunction caused by hypoxic insult. researchgate.netmdpi.com

In studies investigating novel codrugs synthesized from ozagrel, an OGD/R model was established in PC12 cells to screen for neuroprotective activity. frontiersin.org For instance, a paeonol-ozagrel codrug, identified as PNC₃, demonstrated a protective effect on PC12 cells that had undergone damage from oxygen and glucose deprivation. frontiersin.org Similarly, a paeonol-ozagrel conjugate (POC) was evaluated for its cytotoxicity in PC12 cells to establish concentrations for further therapeutic study. nih.gov The duration of the OGD insult in these models is a critical factor, as longer periods of deprivation followed by reperfusion can exacerbate cytotoxicity and cell death, whereas reperfusion after shorter durations can be neuroprotective. mdpi.comnih.gov These cellular models are crucial for the initial assessment of the therapeutic potential of ozagrel-derived compounds in mitigating ischemia-reperfusion injury at a cellular level.

Table 1: Neuroprotective Effects of Ozagrel Derivatives in OGD/R Model

| Cell Line | Injury Model | Compound Tested | Key Findings |

|---|---|---|---|

| PC12 Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Ozagrel-Paeonol Codrug (PNC₃) | Exhibited a protective effect against OGD/R-induced cellular damage frontiersin.org. |

| PC12 Cells | Cytotoxicity Assay | Paeonol-Ozagrel Conjugate (POC) | Cell viability was evaluated to determine non-toxic concentrations for therapeutic testing nih.gov. |

The mechanisms underlying the neuroprotective effects of ozagrel and its derivatives involve the modulation of inflammatory and oxidative stress pathways. While much of the specific data for ozagrel comes from in vivo studies, the pathways it targets are commonly investigated using in vitro cell culture systems. These systems allow for a detailed examination of molecular interactions. For example, the anti-inflammatory activity of compounds is often tested in macrophage cell lines (like J774A.1 or RAW 264.7) stimulated with lipopolysaccharides (LPS) to induce an inflammatory response. nih.govnchu.edu.twnih.govresearchgate.net Key inflammatory markers measured in these assays include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

In vivo findings that inform in vitro investigations show that ozagrel treatment can reduce levels of TNF-α and IL-6 in the brain. nih.govresearchgate.net This suggests that ozagrel's mechanism involves the suppression of these pro-inflammatory cytokines. Furthermore, ozagrel has been shown to attenuate oxidative stress by decreasing levels of thiobarbituric acid reactive species (an indicator of lipid peroxidation) and increasing levels of reduced glutathione (a key cellular antioxidant) in brain tissue. researchgate.net In vitro models of oxidative stress can be induced by agents like hydrogen peroxide or azo compounds to study the antioxidant properties of therapeutic agents. nih.gov The effects of ozagrel in animal models strongly suggest that its derivatives would show efficacy in cellular models by inhibiting the production of inflammatory mediators and reducing markers of oxidative damage.

Ozagrel's therapeutic effects are significantly linked to its ability to improve vascular health, particularly endothelial function. The endothelium plays a critical role in regulating vascular tone by releasing vasodilatory mediators like nitric oxide (NO). nih.gov Endothelial dysfunction, characterized by impaired endothelium-dependent vasorelaxation, is a key pathological feature in vascular dementia and other cerebrovascular diseases. nih.govnih.gov

Preclinical studies have demonstrated that ozagrel markedly improves endothelial dysfunction. nih.govresearchgate.netnih.govmedchemexpress.com This was assessed in isolated aortic preparations from animal models by measuring endothelium-dependent vasorelaxation. nih.govresearchgate.net In these ex vivo studies, ozagrel treatment restored the impaired relaxation of blood vessels. nih.govresearchgate.net The improvement in endothelial function is further supported by ozagrel's ability to correct decreased levels of serum nitrite, a stable metabolite of NO, indicating an enhancement of NO bioavailability. nih.govresearchgate.netnih.gov These findings highlight that a key mechanism of ozagrel's action is the restoration of the vasodilatory capacity of the vascular endothelium.

Efficacy Assessment in Preclinical Animal Models of Disease

The efficacy of ozagrel and its derivatives in treating ischemic stroke has been extensively validated in rodent models of focal cerebral ischemia. The middle cerebral artery occlusion (MCAO) model is a widely used technique that mimics a common type of human stroke by blocking blood flow to a specific brain region. researchgate.netfrontiersin.orgyoutube.com In a rat MCAO model involving 2 hours of occlusion followed by reperfusion, ozagrel was shown to significantly decrease both the area and volume of the resulting cortical infarction. nih.gov Further studies in ischemia-reperfusion models demonstrated that ozagrel prevented the increase in brain thromboxane B₂ (TXB₂), a stable metabolite of the potent vasoconstrictor thromboxane A₂, while increasing levels of 6-keto-PGF₁alpha, a metabolite of the vasodilator prostacyclin. nih.gov This modulation of vasoactive mediators helps preserve cerebral blood flow. nih.gov A conjugate of paeonol and ozagrel also showed significant therapeutic effects in MCAO rats, reducing infarct volume and improving neurological scores. nih.govresearchgate.net

Another important model is the bilateral common carotid artery occlusion (BCCAo), which induces chronic cerebral hypoperfusion and is used to model vascular dementia. nih.govresearchgate.net In rats subjected to BCCAo, ozagrel treatment was found to extenuate endothelial dysfunction, oxidative stress, and neuroinflammation, leading to improvements in learning and memory. nih.govmedchemexpress.com

Table 2: Efficacy of Ozagrel in Animal Models of Cerebral Ischemia

| Animal Model | Species | Compound Tested | Key Efficacy Findings |

|---|---|---|---|

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Ozagrel | Decreased cortical infarction area and volume nih.gov. |

| Ischemia-Reperfusion | Cat | Ozagrel | Recovered post-ischemic cortical partial pressure of oxygen (PO₂) nih.gov. |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Paeonol-Ozagrel Conjugate | Reduced infarct volume and improved neurological score nih.gov. |

| Bilateral Common Carotid Artery Occlusion (BCCAo) | Rat | Ozagrel | Ameliorated endothelial dysfunction, oxidative stress, and neuroinflammation; improved learning and memory nih.gov. |

Ozagrel's potential has also been explored for treating vascular cognitive impairment and dementia (VCID). Hyperhomocysteinemia (HHcy), a condition of elevated homocysteine levels, is a recognized risk factor for VCID. nih.gov A rat model of VCID was developed by administering L-methionine to induce HHcy, which resulted in endothelial dysfunction and memory deficits. nih.govresearchgate.net Treatment with ozagrel ameliorated these L-methionine-induced impairments, improving performance in the Morris water maze test, restoring endothelial-dependent vasorelaxation, and reducing brain oxidative stress and inflammation. nih.govresearchgate.net

The streptozotocin (STZ)-induced model is another experimental paradigm used to simulate dementia. researchgate.netunizg.hrnmuofficial.com In rats treated with STZ, which leads to cognitive deficits and vascular dysfunction, ozagrel administration markedly improved endothelial function, learning, and memory, and ameliorated associated biochemical and histopathological changes. researchgate.net These findings suggest that thromboxane A₂ is a viable therapeutic target for managing cognitive impairments of vascular origin. nih.govresearchgate.netnih.gov

Table 3: Efficacy of Ozagrel in Animal Models of Vascular Cognitive Impairment

| Animal Model | Induction Method | Species | Key Efficacy Findings |

|---|---|---|---|

| Vascular Cognitive Impairment and Dementia (VCID) | Hyperhomocysteinemia (L-methionine) | Rat | Ameliorated memory deficits, endothelial dysfunction, oxidative stress, and neuroinflammation (reduced TNF-α & IL-6) nih.govresearchgate.net. |

| Dementia | Streptozotocin (STZ) | Rat | Improved endothelial dysfunction, learning, memory, and histopathological outcomes researchgate.net. |

| Vascular Dementia (VaD) | Bilateral Common Carotid Artery Occlusion (BCCAo) | Rat | Improved learning and memory nih.gov. |

Microcirculatory Studies and Vasoregulation in Animal Retinal Models (e.g., Diabetic Retinopathy)

Diabetic retinopathy is a microvascular complication of diabetes, and early stages of the disease are often characterized by a decrease in retinal blood flow. nih.gov Studies in animal models of streptozotocin (STZ)-induced diabetes have implicated the vasoconstrictor thromboxane A2 in this early reduction of blood flow. nih.govnih.gov Ozagrel, by inhibiting thromboxane synthase, has been shown to effectively counteract these microcirculatory disturbances. nih.govbohrium.com

In both rat and mouse models of STZ-induced diabetes, intravital microscopy revealed significant constriction of retinal arterioles within the first few weeks of hyperglycemia. nih.govnih.gov This arteriolar constriction was not uniform; it was most pronounced in arterioles that were in close proximity to draining venules. nih.govnih.gov This observation suggests a localized production or concentration of vasoconstrictors like thromboxane within the retinal microvasculature. nih.gov

Acute administration of ozagrel in these diabetic animal models led to a significant and rapid reversal of the arteriolar constriction. nih.govnih.govbohrium.com The dilation was most prominent in the arterioles that had shown the most severe constriction—those closely paired with venules. nih.govnih.gov For example, in a 4-week STZ-induced diabetic mouse model, ozagrel infusion resulted in a 10.8 ± 2.6% increase in the diameter of closely paired arterioles. nih.gov This targeted vasodilation effectively improved calculated retinal blood flow, which had been reduced by as much as 45% at 4 weeks post-STZ injection. nih.gov These findings strongly suggest that thromboxane-mediated vasoconstriction is a key, reversible mechanism in the early stages of retinal blood flow reduction in experimental diabetic retinopathy. nih.govbohrium.com

Table 2: Ozagrel-Induced Dilation of Retinal Arterioles in STZ-Diabetic Mice (4 Weeks)

| Arteriole-Venule Proximity | Average Diameter (Control) | Average Diameter (STZ-Diabetic) | Ozagrel-Induced Diameter Change (STZ-Diabetic) |

| Closely Paired | 59.7 ± 0.7 µm | 46.7 ± 2.5 µm | +10.8 ± 2.6% |

| Intermediately Paired | Not specified | Not specified | +8.5 ± 3.0% |

| Distantly Paired | Not specified | Not specified | +3.5 ± 1.8% |

| Data derived from studies in a C57BL/6 mouse model. nih.gov |

Bronchopulmonary Effects and Airway Responsiveness in Animal Models

The role of thromboxane A2 (TXA2) as a potent bronchoconstrictor and inflammatory mediator has positioned TXA2 synthase inhibitors like ozagrel as potential therapeutic agents for respiratory conditions characterized by airway inflammation and hyperresponsiveness, such as asthma. nih.gov Preclinical studies in animal models have explored ozagrel's effects on pulmonary inflammation and airway reflexes. nih.govbohrium.com

In a murine model of allergic pulmonary inflammation, where BALB/c mice were sensitized and challenged with ovalbumin, treatment with ozagrel (referred to as OKY-046) demonstrated significant anti-inflammatory effects. bohrium.com The repeated allergen exposure in untreated mice led to marked eosinophilia in the bronchoalveolar lavage fluid (BALF). bohrium.com Administration of ozagrel resulted in a dose-dependent reduction in the total number of inflammatory cells and, specifically, eosinophils in the BALF. bohrium.com This effect was associated with a decrease in the production of key cytokines, including interleukin (IL)-5, IL-2, and interferon (IFN)-gamma, by antigen-stimulated spleen cells, suggesting that ozagrel can modulate the underlying immune response that drives eosinophilic inflammation. bohrium.com

Further investigations in guinea pig models have highlighted ozagrel's ability to modulate airway reflexes. nih.gov In a model where coughing was induced by exposure to a capsaicin aerosol, oral administration of ozagrel inhibited the cough response in a dose-dependent manner, with an ED50 value of 26.3 mg/kg. nih.gov The study suggested that TXA2, while not a direct cough stimulant, enhances the sensitivity of airway sensory receptors to stimuli like capsaicin. nih.gov By inhibiting TXA2 synthesis, ozagrel appears to reduce this sensitization, thereby suppressing the cough response. nih.gov This antitussive effect was found to be largely independent of ozagrel's bronchodilatory properties, indicating a direct impact on the neural pathways of the cough reflex. nih.gov

Table 3: Effect of Ozagrel on Airway Inflammation and Cough Response in Animal Models

| Model | Parameter Measured | Treatment Group | Result |

| Murine Allergic Inflammation | Eosinophils in BALF | Ozagrel (OKY-046) | Significant, dose-dependent reduction. bohrium.com |

| Guinea Pig Capsaicin-Induced Cough | Number of Coughs | Ozagrel (Oral) | Dose-dependent inhibition (ED50 = 26.3 mg/kg). nih.gov |

Advanced Research Directions and Future Perspectives for Ozagrel Methyl Ester

Rational Design and Synthesis of Novel Ozagrel (B471) Ester Derivatives for Enhanced Biological Activity

The rational design of novel ozagrel ester derivatives is a promising strategy to overcome the limitations of the parent compound, such as its poor oral bioavailability and instability. nih.govfrontiersin.org The primary goal is to create new chemical entities with improved pharmacokinetic and pharmacodynamic properties.

Strategic Modifications:

Researchers are exploring the synthesis of a series of ozagrel esters by modifying the carboxylic acid group of ozagrel. This includes the creation of not only the methyl ester but also ethyl, propyl, and other alkyl esters. The rationale behind these modifications is to alter the lipophilicity of the molecule. An optimal lipophilicity can enhance absorption and distribution in the body. For instance, increasing the length of the alkyl chain in the ester group can modulate the lipid-water partition coefficient, which is a critical factor for drug bioavailability. frontiersin.org

Prodrug and Codrug Approach:

A significant area of research involves the development of prodrugs and codrugs. A study focused on synthesizing a series of novel codrugs of ozagrel and paeonol (B1678282), a compound with known beneficial pharmacological effects in stroke and antiplatelet aggregation. nih.govfrontiersin.org The synthesis of these codrugs, such as PNC3, demonstrated improved stability and bioavailability compared to the parent compounds. nih.govfrontiersin.org The synthesis process often involves activating the carboxylic acid of ozagrel, for example, by converting it to an acyl chloride, to facilitate its reaction with other molecules. nih.gov

Structure-Activity Relationship (SAR) Studies:

Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new derivatives. Research has indicated that while the ester group is important, other parts of the ozagrel molecule, such as the N-methylpiperazine ring and carbon chains, are more critical for antiplatelet activity. nih.gov Understanding these relationships allows medicinal chemists to make targeted modifications to the ozagrel scaffold to enhance its biological activity. Future research will likely focus on quantitative structure-activity relationship (QSAR) studies to systematically understand how different substituents affect antiplatelet aggregation activity, potentially expanding the therapeutic applications of ozagrel-based compounds to a wider range of cardiovascular diseases. nih.gov

Research Findings on Ozagrel Derivatives:

| Derivative | Modification | Key Findings | Reference |

| PNC3 (Ozagrel-Paeonol Codrug) | Codrug formation with Paeonol | Good antiplatelet aggregation activity, neuroprotective effects, and potential for oral formulation. | nih.gov |

| Ozagrel-Paeonol Conjugate (POC) | Codrug formation with Paeonol | Showed instability, leading to the development of more stable derivatives like PNC3. | nih.gov |

Integration of Computational Chemistry and Chemoinformatics in the Discovery of Optimized Ozagrel-Based Compounds

Computational chemistry and chemoinformatics are becoming indispensable tools in modern drug discovery, offering a way to rationalize and accelerate the development of optimized ozagrel-based compounds. These methods provide insights into drug-target interactions at a molecular level, guiding the synthesis of more potent and selective molecules.

Molecular Docking:

Molecular docking studies have been employed to understand the binding interactions of ozagrel derivatives with their biological targets. For instance, the binding affinity of the ozagrel-paeonol codrug, PNC3, with key proteins involved in platelet aggregation, P2Y12 and thromboxane (B8750289) A2 (TXA2) synthase, was investigated. nih.gov The results showed that PNC3 had superior interaction energies compared to ozagrel and paeonol alone, providing a molecular basis for its enhanced antiplatelet activity. nih.gov These computational predictions help in prioritizing which novel derivatives to synthesize and test experimentally.

Pharmacophore Modeling and Virtual Screening:

Pharmacophore modeling can be used to identify the key chemical features of ozagrel and its derivatives that are essential for their biological activity. Once a pharmacophore model is established, it can be used to virtually screen large chemical databases to identify new compounds with the potential to act as thromboxane A2 synthase inhibitors. This approach can significantly reduce the time and cost associated with the initial stages of drug discovery.

ADMET Prediction:

Chemoinformatics tools are also crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed ozagrel derivatives. By identifying potential liabilities early in the design phase, researchers can focus their efforts on compounds with a higher probability of success in clinical development.

Future Directions:

The integration of more advanced computational techniques, such as molecular dynamics simulations, will provide a more dynamic picture of how ozagrel esters interact with their targets over time. This can help in understanding the mechanism of action in greater detail and in designing derivatives with optimized binding kinetics.

Development and Standardization of Ozagrel Methyl Ester as a Reference Material in Pharmaceutical Analysis and Quality Control

The availability of high-purity reference materials is fundamental for the accurate and reproducible analysis of active pharmaceutical ingredients (APIs) and their formulations. This compound is being developed and standardized for this crucial role in the pharmaceutical industry.

Importance of Reference Standards:

A certified reference material (CRM) for this compound would serve several critical functions:

Quality Control: It would be used as a standard in quality control laboratories to ensure the identity, purity, and potency of ozagrel and its ester-based drug products.

Analytical Method Development: It is essential for the validation of new analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), for the quantification of ozagrel esters in various matrices.

Regulatory Compliance: Regulatory agencies worldwide require the use of well-characterized reference standards for the approval and monitoring of pharmaceutical products.

Standardization Process:

The development of this compound as a reference material involves a rigorous process of synthesis, purification, and characterization. This includes:

High-Purity Synthesis: Developing a robust and reproducible synthetic route to produce this compound with a purity of ≥98.0%.

Comprehensive Characterization: Utilizing a battery of analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, to unequivocally confirm its chemical structure and purity.

Stability Studies: Conducting stability studies under various conditions to establish its shelf life and appropriate storage conditions.

The availability of a standardized this compound reference material will be instrumental in ensuring the quality and consistency of ozagrel-based medicines.

Exploration of Unconventional Therapeutic Applications and Mechanistic Insights for Ozagrel Ester-Based Compounds

While ozagrel is primarily known for its antiplatelet and vasodilatory effects in the context of ischemic stroke, ongoing research is exploring its potential in other therapeutic areas and delving deeper into its mechanisms of action.

Beyond Stroke:

The ability of ozagrel to inhibit thromboxane A2 synthase suggests its potential utility in other conditions where this eicosanoid plays a pathological role. These may include:

Cardiovascular Diseases: Beyond stroke, ozagrel and its derivatives could be investigated for the prevention and treatment of other thrombotic disorders.

Inflammatory Conditions: Thromboxane A2 is also involved in inflammatory processes, opening up the possibility of using ozagrel esters in certain inflammatory diseases.

Cancer: Some studies have suggested a role for thromboxane A2 in tumor growth and metastasis, indicating a potential, albeit speculative, application for its inhibitors in oncology.

Novel Mechanistic Insights:

Research into ozagrel derivatives is also providing new insights into their mechanisms of action. For example, the neuroprotective effects of the ozagrel-paeonol codrug PNC3 were demonstrated in a model of oxygen-glucose deprivation, suggesting that its benefits in stroke may extend beyond its antiplatelet effects. nih.gov Further studies are needed to elucidate the precise molecular pathways involved in these neuroprotective actions.

Future Research Focus:

Future investigations will likely focus on:

Screening ozagrel ester derivatives against a wider range of biological targets to identify novel therapeutic opportunities.

Conducting preclinical studies in various disease models to validate these new applications.

Utilizing "omics" technologies (e.g., proteomics, metabolomics) to gain a more comprehensive understanding of the downstream effects of thromboxane A2 synthase inhibition by ozagrel esters.

By exploring these advanced research directions, the scientific community aims to unlock the full therapeutic potential of this compound and its derivatives, leading to the development of new and improved treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to validate Ozagrel methyl ester’s mechanism as a thromboxane synthase (TXAS) inhibitor?

- Methodological Answer :

- In vitro enzyme inhibition assays : Measure TXA2 production in platelet-rich plasma or isolated enzyme preparations using techniques like ELISA or LC-MS to quantify TXB2 (a stable TXA2 metabolite) reduction .

- Ex vivo platelet aggregation tests : Use agonists like ADP or collagen to induce aggregation in animal models (e.g., rabbits or rats) and compare inhibition efficacy with positive controls (e.g., ozagrel sodium) .

- In vivo models : Assess cerebral blood flow (CBF) oscillations using laser-Doppler flowmetry in rats treated with NO synthase inhibitors (e.g., L-NAME) to study thromboxane receptor-mediated vasomotion .

Q. How can researchers quantify this compound in bulk formulations, and what validation parameters ensure reliability?

- Methodological Answer :

- HPTLC analysis : Use silica gel 60F-254 plates with toluene:methanol:triethylamine (6.5:4.0:0.1 v/v/v) as the mobile phase. Validate via linearity (30–120 ng/spot, r² ≥ 0.999), precision (intra-day/inter-day RSD < 2%), and accuracy (recovery 98–102%) .

- Degradation studies : Subject the compound to acid/alkali hydrolysis, oxidation, and thermal stress. Monitor degradation products via densitometry at 280 nm to confirm method specificity .

Q. What are the primary degradation pathways of this compound under stress conditions?

- Methodological Answer :

- Hydrolysis : The methyl ester group is susceptible to acidic/basic hydrolysis, requiring pH-controlled storage. Stability studies in buffers (pH 1–13) at 60°C for 24 hours can quantify degradation .

- Oxidation : Exposure to H₂O₂ or UV light induces radical-mediated breakdown. Use antioxidants (e.g., BHT) in formulations to mitigate this .

Advanced Research Questions

Q. How can metabolic instability of this compound’s ester group be addressed in pharmacokinetic studies?

- Methodological Answer :

- Deuterated analogs : Replace the methyl ester with a deuterated methyl group to slow hydrolysis rates, as demonstrated in clopidogrel prodrug studies. This reduces CYP2C8-mediated drug-drug interactions (DDIs) and enhances bioactivation efficiency .

- Prodrug optimization : Design hydrolysis-stable analogs (e.g., ketone moieties) inspired by prasugrel’s structural refinements, and evaluate plasma stability via LC-MS/MS .

Q. What experimental design considerations are critical for evaluating this compound’s neuroprotective effects in cerebral ischemia models?

- Methodological Answer :

- Animal models : Use stroke-prone spontaneously hypertensive rats (SHRSP) with two-vessel occlusion to mimic delayed neuronal death. Measure hippocampal neuron survival via histopathology and cerebral blood flow with laser-Doppler .

- Pharmacodynamic endpoints : Assess TXA2/PGI2 ratios in cerebrospinal fluid and platelet aggregation inhibition to correlate efficacy with thromboxane pathway modulation .

Q. How can contradictory findings on this compound’s efficacy in thromboxane-mediated pathologies be resolved?

- Methodological Answer :

- Meta-analysis : Pool data from studies using standardized protocols (e.g., Born turbidimetric assay for platelet aggregation) to identify confounding variables (e.g., species-specific CYP metabolism) .

- Comparative pharmacodynamics : Conduct head-to-head studies with newer TXAS inhibitors (e.g., prismagrel) in hypertensive rat models, controlling for PGI2 synthase activity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s cerebral vasomotion effects?

- Methodological Answer :

- Dose-response profiling : Test varying doses (1–10 mg/kg) in L-NAME-treated rats to differentiate vasodilatory (PGI2-mediated) and vasoconstrictive (TXA2-mediated) effects .

- Pathway-specific inhibitors : Co-administer IP receptor antagonists (e.g., RO1138452) to isolate TXAS inhibition effects from PGI2 signaling .

Synthesis and Characterization

Q. What strategies improve the synthetic yield of this compound analogs?

- Methodological Answer :

- Taguchi experimental design : Optimize parameters (catalyst concentration, solvent ratio) via orthogonal arrays to maximize yield while minimizing byproducts. Apply lessons from biodiesel production studies .

- Deuterium incorporation : Use deuterated methanol in esterification reactions to track hydrolysis kinetics via mass spectrometry .

In Vivo/In Vitro Correlation

Q. How can researchers bridge gaps between this compound’s in vitro potency and in vivo efficacy?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.